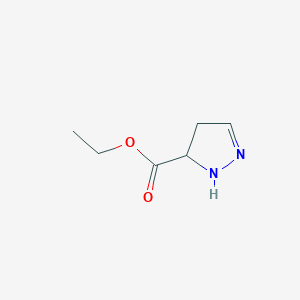
Ethyl-4,5-Dihydro-1H-pyrazol-5-carboxylat
Übersicht
Beschreibung
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Wissenschaftliche Forschungsanwendungen
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
Target of Action
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile frameworks . The interaction of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate with its targets would result in changes that contribute to its biological activities.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it can be inferred that Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate may affect multiple pathways and their downstream effects.
Pharmacokinetics
For instance, the compound’s solubility in propylene glycol suggests that it may have certain lipophilic characteristics, which could influence its absorption and distribution.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound may have various molecular and cellular effects.
Action Environment
It’s known that the compound should be stored in a sealed, dry place at room temperature , suggesting that certain environmental conditions may affect its stability.
Biochemische Analyse
Biochemical Properties
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with hydrolases and transferases, facilitating the hydrolysis and transfer of functional groups. The compound’s nitrogen atoms can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate can act as a substrate for certain oxidoreductases, participating in redox reactions that are crucial for cellular metabolism .
Cellular Effects
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases and phosphatases, which are key regulators of signal transduction pathways. By affecting these enzymes, the compound can alter the phosphorylation status of target proteins, leading to changes in cellular responses. Furthermore, Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate can impact gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate access. Additionally, Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate can induce changes in gene expression by binding to regulatory elements on DNA, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme pH or temperature. Long-term studies have shown that Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activity and gene expression. At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are essential for determining safe and effective dosage ranges for potential therapeutic use .
Metabolic Pathways
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions facilitate the compound’s biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its bioavailability and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacodynamics .
Subcellular Localization
The subcellular localization of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular respiration. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions. This reaction leads to the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1H-pyrazole-4-carboxylate
- 3,5-Disubstituted pyrazoles
- 3,4,5-Trisubstituted pyrazoles
Uniqueness
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is unique due to its specific ring structure and the presence of the ethyl ester group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Eigenschaften
IUPAC Name |
ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBRBQHQMCEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743279 | |
| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89600-89-5 | |
| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)
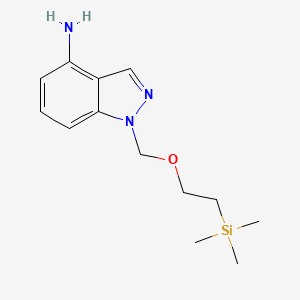




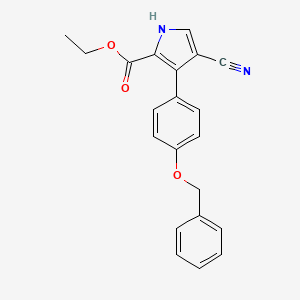

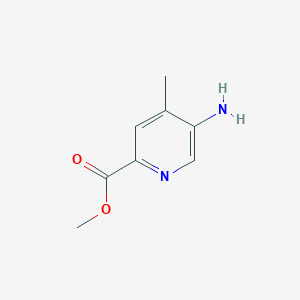

![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
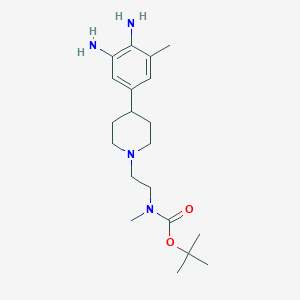

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)
